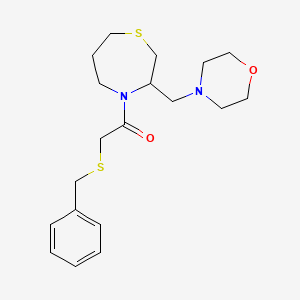
2-(Benzylthio)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylthio)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone is a useful research compound. Its molecular formula is C19H28N2O2S2 and its molecular weight is 380.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Novel Compounds
Design and Synthesis of Thiophene Derivatives : Research involving the synthesis of novel thiophene derivatives, including those with morpholine groups, has been explored for their anti-inflammatory properties. Such studies contribute to the development of new pharmaceuticals with potential anti-inflammatory benefits (Helal et al., 2015).
Antitrypanosomal Activity and Toxicity Studies : Investigations into the synthesis of thioamides and their biological activities have been conducted. These studies assess the compounds' potential as treatments for diseases caused by Trypanosoma species, with implications for developing new therapeutic agents (Agnimonhan et al., 2012).
Development of Photoinitiators for UV-curable Coatings : Research on copolymeric systems incorporating morpholine and thioxanthone moieties explores their use as photoinitiators in UV-curable coatings. This application demonstrates the relevance of such compounds in material science and industrial applications (Angiolini et al., 1997).
Potential Anticancer Applications
- Cytotoxicity Screening Against Cancer Cell Lines : Studies have identified oxime ethers containing morpholine groups that exhibit potential anticancer activities. These findings are crucial for the development of new chemotherapeutic agents, indicating the broader applications of morpholine derivatives in cancer research (Kosmalski et al., 2022).
Applications in Organic Synthesis and Medicinal Chemistry
- Synthesis of Morpholinones : Innovative methods for the synthesis of morpholinones, which are valuable intermediates in organic synthesis and medicinal chemistry, highlight the importance of such structural motifs in drug development (He et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-benzylsulfanyl-1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2S2/c22-19(16-25-14-17-5-2-1-3-6-17)21-7-4-12-24-15-18(21)13-20-8-10-23-11-9-20/h1-3,5-6,18H,4,7-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXQVINHBGLJTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)C(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

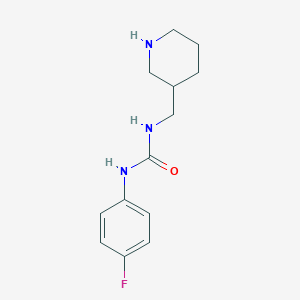
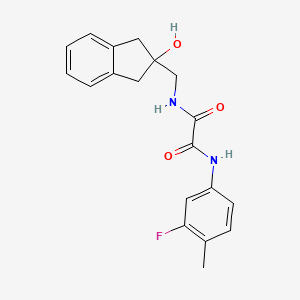
![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2543344.png)
![1-(3,4-difluorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2543345.png)
![{[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}trimethylazanium iodide](/img/structure/B2543347.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-{[methyl(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B2543348.png)
![2-[Methyl(quinoxalin-2-yl)amino]cyclopentan-1-ol](/img/structure/B2543349.png)
![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide](/img/structure/B2543352.png)
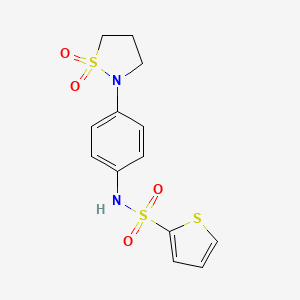
![N-(3-fluoro-4-methylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2543354.png)
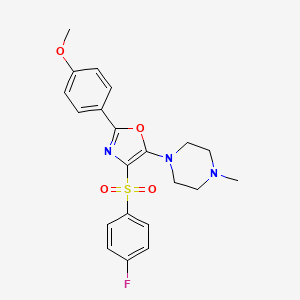
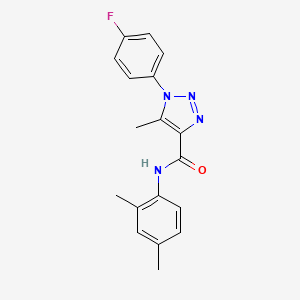
![7-Bromopyrazolo[1,5-a]pyridin-2-amine](/img/structure/B2543359.png)
